![molecular formula C6H14N4O4 B14355651 N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide CAS No. 91784-19-9](/img/structure/B14355651.png)
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is a complex organic compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological contexts, often associated with their potential carcinogenic properties. This compound, in particular, is characterized by its unique structure, which includes both nitroso and hydroxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide typically involves the reaction of secondary amines with nitrosating agents. One common method involves the use of tert-butyl nitrite under solvent-free conditions, which provides a broad substrate scope and excellent yields . The reaction conditions are generally mild, avoiding the need for metals or acids, making the process more environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitrosation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite or similar nitrosating agents is common, with careful control of reaction parameters to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitrosamines.
Applications De Recherche Scientifique
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of nitrosation reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications, although its carcinogenic properties necessitate caution.
Industry: Utilized in the production of other nitrosamine compounds and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide involves its interaction with molecular targets such as DNA and proteins. The nitroso group can form adducts with nucleophilic sites on these biomolecules, potentially leading to mutagenic or carcinogenic effects. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodiisopropanolamine
- N-Nitroso-flecainide
- N-Nitroso-masitinib
Uniqueness
N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is unique due to its specific combination of nitroso and hydroxyl functional groups This combination imparts distinct chemical reactivity and biological activity, setting it apart from other nitrosamines
Propriétés
Numéro CAS |
91784-19-9 |
|---|---|
Formule moléculaire |
C6H14N4O4 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N-[2,3-dihydroxy-4-[methyl(nitroso)amino]butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N4O4/c1-9(7-13)3-5(11)6(12)4-10(2)8-14/h5-6,11-12H,3-4H2,1-2H3 |
Clé InChI |
VALUYZDZDZOMIM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(C(CN(C)N=O)O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


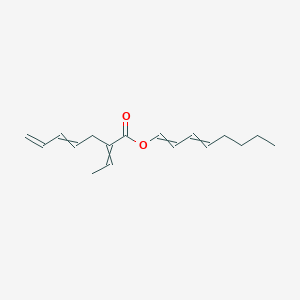
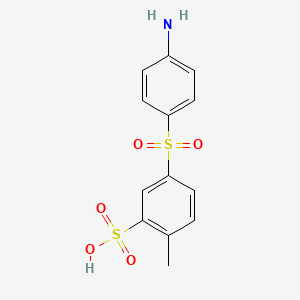






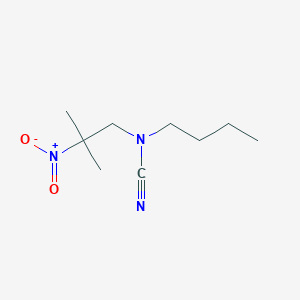

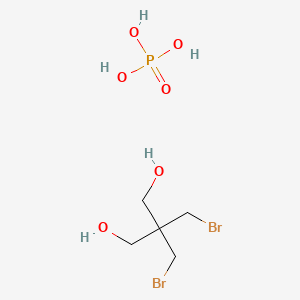
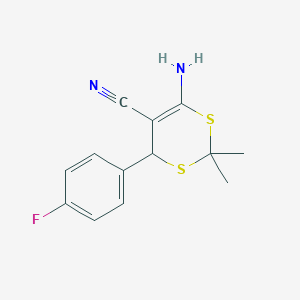

![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
